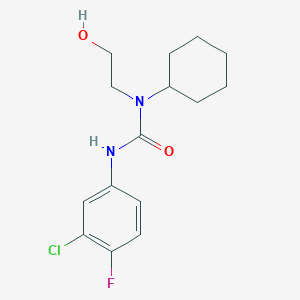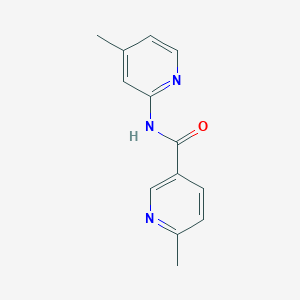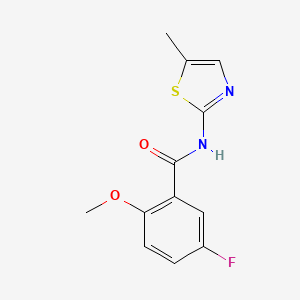
3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea, also known as TAK-659, is a small molecule inhibitor that has been widely studied for its potential in treating various types of cancer. This compound belongs to the class of urea derivatives and has shown promising results in preclinical studies.
作用机制
3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathway of B-cells. By inhibiting BTK, 3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea prevents the activation and proliferation of B-cells, which are often involved in the development and progression of various types of cancer.
Biochemical and Physiological Effects:
3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea has been shown to have potent anti-tumor activity in preclinical studies. It has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, 3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea has been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
实验室实验的优点和局限性
One of the main advantages of 3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea is its ability to selectively target BTK, which makes it a promising therapeutic agent for diseases involving B-cell dysregulation. However, one of the limitations of 3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on 3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea. One area of interest is the development of more potent and selective BTK inhibitors based on the structure of 3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea. Another area of interest is the investigation of the potential of 3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea in combination with other therapeutic agents for the treatment of cancer. Additionally, further studies are needed to evaluate the safety and efficacy of 3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea in clinical trials.
合成方法
3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea can be synthesized through a multi-step process involving the reaction of 3-chloro-4-fluoroaniline with cyclohexylisocyanate, followed by the reaction of the resulting product with 2-hydroxyethylamine. The final product is then purified through recrystallization to obtain 3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea in its pure form.
科学研究应用
3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea has been extensively studied for its potential in treating various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has shown promising results in preclinical studies, indicating that it could be a potential therapeutic agent for these diseases.
属性
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClFN2O2/c16-13-10-11(6-7-14(13)17)18-15(21)19(8-9-20)12-4-2-1-3-5-12/h6-7,10,12,20H,1-5,8-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBKPVIXWJGUSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CCO)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(methanesulfonamido)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B7537628.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7537632.png)
![4-[4-(5-Bromothiophen-2-yl)butanoyl]piperazin-2-one](/img/structure/B7537634.png)

![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-fluorobenzamide](/img/structure/B7537646.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2,4-difluorobenzamide](/img/structure/B7537651.png)
![4-[2-(2-Methoxy-5-methylphenyl)acetyl]piperazin-2-one](/img/structure/B7537657.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide](/img/structure/B7537660.png)
![N-(2,4-dimethoxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7537665.png)
![N-[2-[2-(pyridine-3-carbonylamino)ethyldisulfanyl]ethyl]pyridine-3-carboxamide](/img/structure/B7537672.png)


![2H-benzotriazol-5-yl-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B7537713.png)
![1-[(3,5-dimethylpiperidin-1-yl)methyl]-1H-indole-2,3-dione](/img/structure/B7537718.png)